molecular formula C15H16N2O B14900097 3-cyano-N-(dicyclopropylmethyl)benzamide

3-cyano-N-(dicyclopropylmethyl)benzamide

Cat. No.: B14900097
M. Wt: 240.30 g/mol
InChI Key: VFRJCFBOVMRLAO-UHFFFAOYSA-N
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Description

3-cyano-N-(dicyclopropylmethyl)benzamide is an organic compound with the molecular formula C15H16N2O It is a derivative of benzamide, featuring a cyano group and a dicyclopropylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(dicyclopropylmethyl)benzamide typically involves the reaction of benzamide derivatives with cyanoacetylating agents. One common method is the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Solvent-free reactions and the use of efficient catalysts can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(dicyclopropylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted benzamides.

Mechanism of Action

The mechanism of action of 3-cyano-N-(dicyclopropylmethyl)benzamide involves its interaction with molecular targets and pathways. The cyano group and benzamide moiety can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context and the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyano-N-(dicyclopropylmethyl)benzamide is unique due to the presence of the dicyclopropylmethyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

3-cyano-N-(dicyclopropylmethyl)benzamide

InChI

InChI=1S/C15H16N2O/c16-9-10-2-1-3-13(8-10)15(18)17-14(11-4-5-11)12-6-7-12/h1-3,8,11-12,14H,4-7H2,(H,17,18)

InChI Key

VFRJCFBOVMRLAO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CC2)NC(=O)C3=CC=CC(=C3)C#N

Origin of Product

United States

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